molecular formula C8H6F12O5 B1362309 1h,1h,11h,11h-Perfluoro-3,6,9-trioxaundecane-1,11-diol CAS No. 330562-44-2

1h,1h,11h,11h-Perfluoro-3,6,9-trioxaundecane-1,11-diol

Cat. No.: B1362309
CAS No.: 330562-44-2
M. Wt: 410.11 g/mol
InChI Key: BFMDZOWJRVLYPB-UHFFFAOYSA-N
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Description

1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol is a fluorinated compound with the molecular formula C8H6F12O5 and a molecular weight of 410.11 g/mol . It is characterized by its high thermal stability and unique chemical properties due to the presence of multiple fluorine atoms. This compound is used in various scientific research applications, particularly in the fields of chemistry and materials science.

Preparation Methods

The synthesis of 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol involves multiple steps, typically starting with the fluorination of precursor compounds. The reaction conditions often require the use of specialized reagents and controlled environments to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale fluorination processes, utilizing advanced equipment to handle the reactive fluorine species safely .

Chemical Reactions Analysis

1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different fluorinated products.

    Reduction: Reduction reactions can modify the fluorine content or introduce other functional groups.

    Substitution: The compound can participate in substitution reactions where fluorine atoms are replaced by other atoms or groups. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the physical and chemical properties of the target molecules, leading to changes in their behavior and function. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol is unique due to its specific structure and high fluorine content. Similar compounds include other fluorinated ethers and alcohols, such as:

Properties

IUPAC Name

2-[2-[2-(1,1-difluoro-2-hydroxyethoxy)-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F12O5/c9-3(10,1-21)23-5(13,14)7(17,18)25-8(19,20)6(15,16)24-4(11,12)2-22/h21-22H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMDZOWJRVLYPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(OC(C(OC(C(OC(CO)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380798
Record name 1H,1H,11H,11H-Perfluorotetraethylene glycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330562-44-2
Record name 1H,1H,11H,11H-Perfluorotetraethylene glycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1h,1h,11h,11h-Perfluoro-3,6,9-trioxaundecane-1,11-diol
Reactant of Route 2
1h,1h,11h,11h-Perfluoro-3,6,9-trioxaundecane-1,11-diol
Reactant of Route 3
1h,1h,11h,11h-Perfluoro-3,6,9-trioxaundecane-1,11-diol
Reactant of Route 4
1h,1h,11h,11h-Perfluoro-3,6,9-trioxaundecane-1,11-diol
Reactant of Route 5
1h,1h,11h,11h-Perfluoro-3,6,9-trioxaundecane-1,11-diol
Reactant of Route 6
Reactant of Route 6
1h,1h,11h,11h-Perfluoro-3,6,9-trioxaundecane-1,11-diol

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